molecular formula C15H28O4 B2616435 14-Methoxy-14-oxotetradecanoic acid CAS No. 50515-99-6

14-Methoxy-14-oxotetradecanoic acid

Cat. No.: B2616435
CAS No.: 50515-99-6
M. Wt: 272.385
InChI Key: HUWSPEBQZBPAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Methoxy-14-oxotetradecanoic acid is a synthetic organic compound with the molecular formula C15H28O4 It is characterized by the presence of a methoxy group and a ketone functional group on a tetradecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-methoxy-14-oxotetradecanoic acid typically involves the esterification of tetradecanedioic acid with methanol, followed by oxidation to introduce the ketone functional group. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions: 14-Methoxy-14-oxotetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products:

Scientific Research Applications

14-Methoxy-14-oxotetradecanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 14-methoxy-14-oxotetradecanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and ketone functional groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects .

Comparison with Similar Compounds

    Tetradecanedioic acid: Lacks the methoxy and ketone groups, making it less reactive.

    14-Hydroxy-14-oxotetradecanoic acid: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties.

    14-Methoxy-14-hydroxytetradecanoic acid: Contains both methoxy and hydroxyl groups, offering different reactivity.

Uniqueness: 14-Methoxy-14-oxotetradecanoic acid is unique due to the presence of both methoxy and ketone functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific applications .

Properties

IUPAC Name

14-methoxy-14-oxotetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O4/c1-19-15(18)13-11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-13H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWSPEBQZBPAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50515-99-6
Record name 14-methoxy-14-oxotetradecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.